5-Fluoro-2-vinyl-benzaldehyde
Overview
Description
5-Fluoro-2-vinyl-benzaldehyde (FVB) is an organic compound with the chemical formula C9H7FO. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Fluorobenzaldehyde can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde . The fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Molecular Structure Analysis
The molecular formula of 5-Fluoro-2-vinyl-benzaldehyde is C9H7FO. The molecular weight is 150.15 g/mol.Chemical Reactions Analysis
Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Scientific Research Applications
Sensing Applications
Compounds with similar structures to 5-Fluoro-2-vinyl-benzaldehyde are often used in sensing applications due to their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction can lead to changes in the compound’s properties, which can be detected and used for various homogeneous assays or heterogeneous detection methods .
Organic Synthesis
Organic compounds like 5-Fluoro-2-vinyl-benzaldehyde are frequently utilized in organic synthesis as intermediates for the production of more complex molecules. Their unique physical and chemical properties can be leveraged to create new compounds with desired characteristics for further research or industrial applications.
Pharmaceutical Research
The fluorine atom present in 5-Fluoro-2-vinyl-benzaldehyde can be significant in pharmaceutical research. Fluorinated compounds are often explored for their potential medicinal properties, as fluorine can affect the biological activity and stability of pharmaceuticals .
Safety and Hazards
Future Directions
Fluorobenzaldehyde is a group of three constitutional isomers of fluorinated benzaldehyde . They can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff base compounds have shown important antimicrobial properties , indicating potential future directions for research and applications.
properties
IUPAC Name |
2-ethenyl-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-2-7-3-4-9(10)5-8(7)6-11/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGKENUEKMBDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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